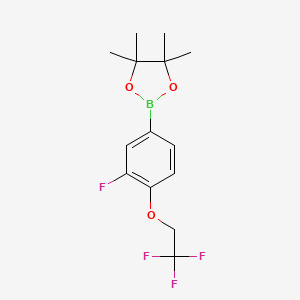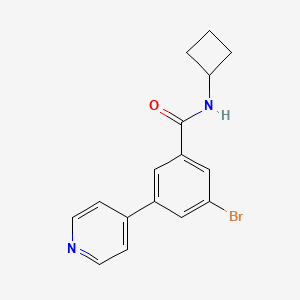![molecular formula C13H16ClN3 B8165314 4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165314.png)
4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their bioisosteric relationship with purines, making them attractive pharmacophores in medicinal chemistry. The compound’s structure includes a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a cyclohexylmethyl group at the 7-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as the key starting material.
Lithiation and Addition: Directed lithiation at the C-6 position of the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is performed using a strong base such as n-butyllithium.
Protection and Deprotection: The compound may undergo protection and deprotection steps to ensure selective functionalization and to improve yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chloro substituent at the 4-position is reactive in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Alkylation and Arylation: The nitrogen at the 7-position can be alkylated or arylated.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are commonly used. The reactions are often conducted in solvents like toluene or ethanol.
Alkylation and Arylation: Alkyl halides or aryl halides are used as reagents, and the reactions are typically carried out in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted pyrrolopyrimidines with various functional groups at the 4-position.
Cross-Coupling Reactions: Biaryl or diaryl derivatives of pyrrolopyrimidine.
Alkylation and Arylation: Alkylated or arylated pyrrolopyrimidines with diverse substituents at the 7-position.
Applications De Recherche Scientifique
4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential antiviral, antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in drug discovery and development.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with different substitution patterns and biological activities.
Pyrido[2,3-d]pyrimidine: Another related compound with a fused pyridine ring, offering different electronic properties and reactivity.
Uniqueness
4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylmethyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
4-chloro-7-(cyclohexylmethyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVMSIURPXUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8165240.png)









![4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165304.png)
![4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165309.png)
